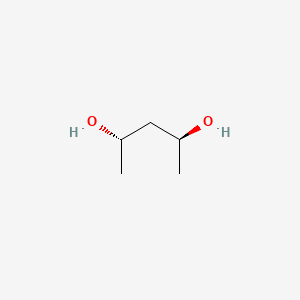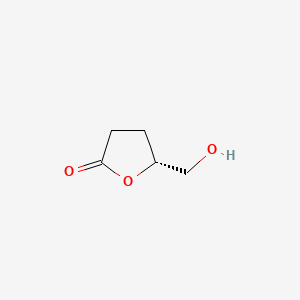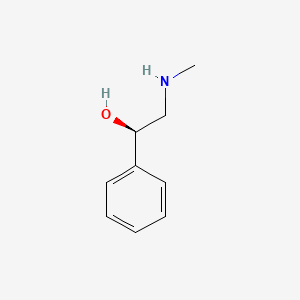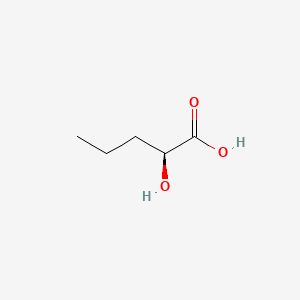
6-氟-2-甲基-1H-吲哚
描述
6-Fluoro-2-methyl-1H-indole, otherwise known as FMIT, is an indole-based compound with potential applications in a variety of scientific research and pharmaceutical fields. Its unique structure and properties make it an attractive option for researchers and scientists looking to explore the potential of indole compounds.
科学研究应用
癌症治疗研究
吲哚衍生物在治疗癌细胞方面越来越受到关注。 吲哚的结构特性使其能够与各种生物靶标相互作用,这可以用于设计抗癌疗法 .
抗菌应用
吲哚衍生物的抗菌特性使其在开发治疗细菌感染的新疗法方面具有价值。 对6-氟-2-甲基-1H-吲哚的研究可以探索其对特定微生物的疗效 .
抗炎和镇痛研究
已知吲哚具有抗炎和镇痛活性,这可能有助于开发治疗炎症性疾病和疼痛管理的疗法 .
神经保护剂开发
一些吲哚衍生物已显示出作为神经保护剂的潜力,可能有助于治疗神经退行性疾病。 可以针对6-氟-2-甲基-1H-吲哚探索这种应用 .
抗病毒和抗HIV研究
吲哚的抗病毒和抗HIV活性是研究的重点领域,尤其是在寻找治疗包括HIV在内的病毒感染的新疗法方面 .
抗氧化特性
吲哚具有抗氧化特性,可用于各种医疗应用,包括预防氧化应激相关疾病 .
抗糖尿病活性
对吲哚衍生物抗糖尿病作用的研究可能会导致管理糖尿病的新方法,其中6-氟-2-甲基-1H-吲哚可能是进一步研究的潜在候选者 .
香料和香精行业
除了医疗应用外,吲哚在香料和香精行业也具有价值,例如用作食品添加剂或香料。 6-氟-2-甲基-1H-吲哚的具体特性可以在该领域得到利用 .
安全和危害
生化分析
Biochemical Properties
6-Fluoro-2-methyl-1H-indole plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 6-fluoro-2-methyl-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the modulation of biochemical pathways, affecting cell growth and survival.
Cellular Effects
6-Fluoro-2-methyl-1H-indole impacts various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling molecules, leading to changes in gene expression patterns . This modulation can result in altered cellular functions, such as reduced cell proliferation or increased apoptosis in cancer cells.
Molecular Mechanism
The molecular mechanism of 6-fluoro-2-methyl-1H-indole involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses . For instance, the inhibition of key enzymes involved in cell cycle regulation can lead to the suppression of cancer cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-fluoro-2-methyl-1H-indole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to 6-fluoro-2-methyl-1H-indole can result in sustained changes in cellular functions, such as prolonged inhibition of cell proliferation.
Dosage Effects in Animal Models
The effects of 6-fluoro-2-methyl-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
6-Fluoro-2-methyl-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 6-fluoro-2-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of the compound are essential for its biological activity.
Subcellular Localization
6-Fluoro-2-methyl-1H-indole exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.
属性
IUPAC Name |
6-fluoro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDVUUGKFGUZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433085 | |
| Record name | 6-fluoro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40311-13-5 | |
| Record name | 6-fluoro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoro-2-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the dihedral angle between the indole and benzyl rings in the structure of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile?
A1: The abstract states that the dihedral angle between the indole ring system and the benzyl ring in 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile is 80.91° []. This information suggests a nearly perpendicular orientation between these two planar ring systems within the molecule. This type of structural information is crucial for understanding the molecule's overall shape and potential interactions with biological targets or other molecules.
Q2: How do intermolecular interactions contribute to the crystal packing of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile?
A2: The abstract mentions the presence of C—H⋯Cl, C—H⋯F, and C—H⋯π interactions in the crystal packing of the compound []. These weak interactions play a role in determining the arrangement of molecules within the crystal lattice and can influence physical properties such as melting point and solubility.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)











